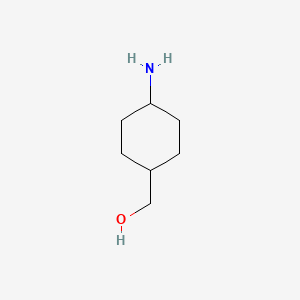

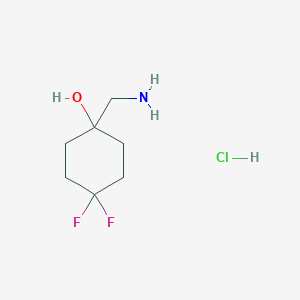

1-(4-Fluorobenzyl)piperidin-3-amine

Übersicht

Beschreibung

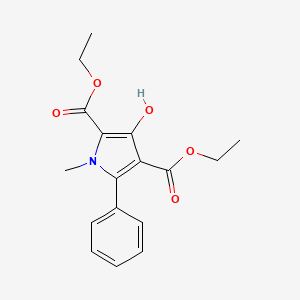

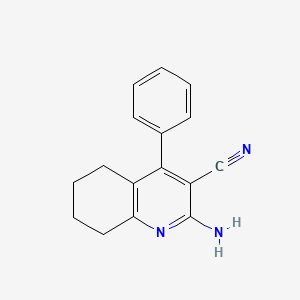

1-(4-Fluorobenzyl)piperidin-3-amine (FBPA) is a synthetic compound with a wide range of potential applications due to its unique structure and properties. It is a fluorinated organic compound with a piperidin-3-amine structure, and is commonly used in scientific research in a variety of disciplines. FBPA has been studied for its biochemical and physiological effects, as well as its potential applications in lab experiments.

Wissenschaftliche Forschungsanwendungen

Dopamine D2 Receptor Ligands

Research on dopamine D2 receptor (D2R) ligands, which share structural similarities with 1-(4-Fluorobenzyl)piperidin-3-amine, highlights the compound's potential in treating neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. The structure-activity relationship studies indicate that specific moieties contribute to the high D2R affinity, suggesting that analogs of this compound could be beneficial in modulating dopaminergic pathways involved in these conditions (Jůza et al., 2022).

Nucleophilic Aromatic Substitution Reactions

The reactions involving piperidine and nitro-group substitutions, akin to the chemical structure and reactivity potential of this compound, are critical in synthetic chemistry for producing various aromatic compounds. These reactions have applications in developing pharmaceuticals and other organic molecules, highlighting the synthetic versatility and utility of piperidine derivatives in organic synthesis (Pietra & Vitali, 1972).

Environmental Applications

Amine-functionalized materials, including those related to the structure of this compound, have been explored for environmental applications, particularly in pollutant removal. For example, amine-functionalized sorbents have shown promise in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water, suggesting potential environmental remediation applications for similar compounds (Ateia et al., 2019).

Catalysis

Amine compounds, including piperidine derivatives, are significant in catalysis, particularly in C-N bond-forming cross-coupling reactions. These reactions are foundational in synthesizing pharmaceuticals, agrochemicals, and other organic molecules. The involvement of piperidine and similar amines in catalytic systems underscores their importance in developing efficient, recyclable catalysts for organic synthesis (Kantam et al., 2013).

Wirkmechanismus

Target of Action

It’s worth noting that piperidine derivatives have been found to exhibit high selectivity for resistant strains ofPlasmodium falciparum, a parasite responsible for malaria .

Mode of Action

It’s known that piperidine derivatives can inhibit the growth ofPlasmodium falciparum

Biochemical Pathways

It’s known that piperidine derivatives can inhibit the growth ofPlasmodium falciparum, suggesting that they may interfere with the parasite’s life cycle or metabolic pathways .

Pharmacokinetics

It’s worth noting that piperidine is a common heterocycle found in pharmaceutical agents, typically used to improve the drug’s pharmacokinetic profile .

Result of Action

It’s known that piperidine derivatives can inhibit the growth ofPlasmodium falciparum, suggesting that they may interfere with the parasite’s ability to reproduce or survive .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(4-Fluorobenzyl)piperidin-3-amine. It’s worth noting that the safety data sheet for a similar compound, 1-(3-Fluorobenzyl)piperidin-4-amine dihydrochloride, suggests that it should be kept away from heat, sparks, open flames, and hot surfaces .

Biochemische Analyse

Biochemical Properties

The nature of these interactions can vary widely, depending on the specific structure of the piperidine derivative and the biomolecule it interacts with .

Cellular Effects

In terms of cellular effects, 1-(4-Fluorobenzyl)piperidin-3-amine has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria, in laboratory settings . This suggests that it may influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that piperidines can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

It has been shown to inhibit the growth of Plasmodium falciparum in a dose-dependent manner

Eigenschaften

IUPAC Name |

1-[(4-fluorophenyl)methyl]piperidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2/c13-11-5-3-10(4-6-11)8-15-7-1-2-12(14)9-15/h3-6,12H,1-2,7-9,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMGICMVQPPCKCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=C(C=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate hydrochloride](/img/structure/B3021547.png)